Methyl 2,6-dihydroxy-4-methylbenzoate
Overview
Description
Methyl 2,6-dihydroxy-4-methylbenzoate is a compound that is structurally related to various benzoic acid derivatives and methyl esters. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of methyl 2,6-dihydroxy-4-methylbenzoate.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, esterification, and the formation of intermediates that are structurally similar to methyl 2,6-dihydroxy-4-methylbenzoate. For instance, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves a thermal cyclization followed by hydrolysis, which could be analogous to potential synthetic routes for methyl 2,6-dihydroxy-4-methylbenzoate . Additionally, the synthesis of various methyl esters of dihydroxybenzoic acids and their ethers has been described, which may share similarities with the esterification steps needed for methyl 2,6-dihydroxy-4-methylbenzoate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal lattice and the presence of intramolecular hydrogen bonding . These studies suggest that methyl 2,6-dihydroxy-4-methylbenzoate would likely exhibit similar intramolecular interactions and crystal packing motifs.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as esterification, oxidation, and alkylation. For example, the oxidation of a thiazocine derivative has been studied, which could provide insights into the oxidation behavior of the methyl groups in methyl 2,6-dihydroxy-4-methylbenzoate . The synthesis of methyl ethers of dihydroxybenzoic acids also involves chemical transformations that could be relevant to the reactivity of methyl 2,6-dihydroxy-4-methylbenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their mesomorphic properties, crystallization behavior, and intermolecular interactions, have been investigated. The study of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding and a 3D framework in its crystal structure, which could be indicative of the solid-state properties of methyl 2,6-dihydroxy-4-methylbenzoate . The mesomorphic properties of certain liquid crystalline compounds have also been reported, which might suggest potential liquid crystalline behavior for methyl 2,6-dihydroxy-4-methylbenzoate under certain conditions .
Scientific Research Applications
Crystal Structure and Analysis
Methyl 2,6-dihydroxy-4-methylbenzoate, as a derivative of methyl 4-hydroxybenzoate (methyl paraben), has been studied for its crystal structure and pharmaceutical activity. The study by Sharfalddin et al. (2020) revealed that the crystal structure of methyl 4-hydroxybenzoate, which is similar in structure to Methyl 2,6-dihydroxy-4-methylbenzoate, comprises molecules condensed into a 3D framework through extensive hydrogen bonding. Computational calculations using quantum mechanical methods provided insights into its pharmaceutical activities (Sharfalddin et al., 2020).
Synthesis for Herbicide Application
A synthesis study by Yuan-xiang (2008) explored the use of Methyl 2,6-dihydroxybenzoate as a precursor in the production of herbicides, specifically Bispyribac-sodium. This involved a series of reactions starting from 2,6-dihydroxybenzoic acid, demonstrating the compound's potential in agricultural applications (Yuan-xiang, 2008).
Cytotoxic Activity
Research on 2,4-dihydroxy-6-methylbenzoates, closely related to Methyl 2,6-dihydroxy-4-methylbenzoate, indicated potential cytotoxic activity. A study by Gomes et al. (2006) found that these compounds, including Methyl 2,6-dihydroxy-4-methylbenzoate, showed varying degrees of cytotoxicity, suggesting their potential in anticancer research (Gomes et al., 2006).
Antimicrobial and Anti-tubercular Activities
A study by Tatipamula and Vedula (2019) demonstrated that Methyl 2,6-dihydroxy-4-methylbenzoate and its derivatives exhibited significant antimicrobial and anti-tubercular activities. This highlights the compound's potential in developing treatments for bacterial and tubercular infections (Tatipamula & Vedula, 2019).
Downstream Processing in Biochemical Synthesis
Meyer et al. (2018) conducted a study on the enzymatic carboxylation of orcinol, resulting in the production of Methyl 2,6-dihydroxy-4-methylbenzoate (DHMBA). This research provided insights into the adsorbent-based downstream processing for the synthesis of DHMBA, indicating its potential in various biochemical applications (Meyer et al., 2018).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 2,6-dihydroxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQNGJNNAAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168569 | |
Record name | Methyl 2,6-dihydroxy-p-toluate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dihydroxy-4-methylbenzoate | |
CAS RN |
16846-10-9 | |
Record name | Methyl 2,6-dihydroxy-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16846-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dihydroxy-p-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16846-10-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,6-dihydroxy-p-toluate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dihydroxy-p-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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